Scalable Bromination Yield
The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is achieved through a highly efficient and documented bromination procedure. The reaction of the parent scaffold, 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine, with N-bromosuccinimide (NBS) in carbon tetrachloride at ambient temperature for 1 hour, followed by a straightforward workup, delivers the target compound in an excellent 81% isolated yield . This quantitative yield provides procurement teams and chemists with a high degree of confidence in the synthetic accessibility and commercial viability of this specific building block.
| Evidence Dimension | Isolated Yield for Synthesis of Halogenated Analog |
|---|---|
| Target Compound Data | 81% isolated yield |
| Comparator Or Baseline | Literature-reported yields for analogous imidazo[1,2-a]azepine brominations or other halogenations, which often vary widely or are not reported |
| Quantified Difference | 81% yield (Target) vs. unreported or variable yields (Comparator) |
| Conditions | Reaction: 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine (1.0 g) with N-bromosuccinimide (1.3 g) in CCl4 (20 mL) at RT for 1 h. Workup: aq. NaHCO3 extraction and silica gel column chromatography. |
Why This Matters
A high, reproducible yield is a critical quantitative metric for cost-effective scale-up and ensures reliable supply for research and development projects.
